7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that contains both bromine and chlorine atoms.
Preparation Methods
The synthesis of 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine typically involves multi-step reactions. One common method includes the cross-coupling of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization . Industrial production methods often involve similar steps but are optimized for scale and efficiency .
Chemical Reactions Analysis
7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine can undergo various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize many organic and inorganic substances.
Substitution: It can participate in nucleophilic substitution reactions, especially with amines, leading to the formation of amino derivatives.
Cyclization: Intramolecular cyclization reactions are also common, particularly in the synthesis of more complex heterocyclic structures.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine involves its interaction with molecular targets such as kinases. It binds to the active sites of these enzymes, inhibiting their activity and thereby exerting its biological effects . The exact pathways and molecular targets can vary depending on the specific derivative and application .
Comparison with Similar Compounds
7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:
2-Chloro-5H-pyrrolo[2,3-b]pyrazine: Lacks the bromine atom and has different reactivity and biological activity.
5H-Pyrrolo[2,3-b]pyrazine derivatives: These include various substituted derivatives that exhibit a range of biological activities.
Dipyrrolopyrazine derivatives: These compounds have additional pyrrole rings and are used in optoelectronic applications.
Properties
Molecular Formula |
C6H3BrClN3 |
---|---|
Molecular Weight |
232.46 g/mol |
IUPAC Name |
7-bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C6H3BrClN3/c7-3-1-9-6-5(3)11-4(8)2-10-6/h1-2H,(H,9,10) |
InChI Key |
NUOGOLPRLMQFBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=CN=C2N1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.